molecular formula C19H21N5O3S B2533544 4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide CAS No. 1021226-11-8

4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide

Cat. No.: B2533544
CAS No.: 1021226-11-8
M. Wt: 399.47
InChI Key: ROFAJDCDXYCQKF-UHFFFAOYSA-N
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Description

4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a pyridazine ring through a butanamido chain, with a cyclopropaneamide group attached to the pyridazine ring. The unique structure of this compound allows it to participate in diverse chemical reactions, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The cyclopropaneamide group is then introduced through a nucleophilic substitution reaction.

The next step involves the formation of the butanamido chain, which can be achieved through the reaction of a butanoic acid derivative with an amine. Finally, the benzamide core is attached to the butanamido chain through an amide bond formation reaction, typically using a coupling reagent such as diethylphosphorocyanidate (DEPC) or N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(6-cyclopropaneamidopyridazin-3-yl)sulfanyl]butanamido}benzamide is unique due to its specific structural features, such as the cyclopropaneamide group and the sulfanyl linkage, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[4-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylbutanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c20-18(26)12-5-7-14(8-6-12)21-16(25)2-1-11-28-17-10-9-15(23-24-17)22-19(27)13-3-4-13/h5-10,13H,1-4,11H2,(H2,20,26)(H,21,25)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFAJDCDXYCQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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